2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 2,5-dimethylaniline with 3,4-dimethylbenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-[(2,6-Dimethylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-[(2,5-DIMETHYLANILINO)METHYLENE]-2-(3,4-DIMETHYLPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE exhibits unique structural features that contribute to its distinct biological activities and chemical reactivity. The specific arrangement of methyl groups and the pyrazolone ring enhance its stability and interaction with molecular targets.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O/c1-13-6-7-15(3)20(10-13)22-12-19-17(5)23-24(21(19)25)18-9-8-14(2)16(4)11-18/h6-12,23H,1-5H3 |
InChI Key |
BGCLYRMJPXBIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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